molecular formula C12H20N2 B046186 3,6-Di(propan-2-yl)benzene-1,2-diamine CAS No. 112121-83-2

3,6-Di(propan-2-yl)benzene-1,2-diamine

Cat. No. B046186
M. Wt: 192.3 g/mol
InChI Key: RPCRTKRBGNCRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Di(propan-2-yl)benzene-1,2-diamine, also known as DIPL, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a diamine derivative of benzene and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

3,6-Di(propan-2-yl)benzene-1,2-diamine has shown potential for use in various scientific research applications. One of the most promising applications is in the development of new drugs. 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new cancer and antiviral drugs. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have neuroprotective effects, suggesting its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine is not fully understood. However, studies have shown that 3,6-Di(propan-2-yl)benzene-1,2-diamine interacts with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. This inhibition is believed to be responsible for the antitumor and antiviral activities of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to modulate the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and neuroprotective activities, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have antioxidant and anti-inflammatory effects. These properties suggest that 3,6-Di(propan-2-yl)benzene-1,2-diamine may have potential applications in the treatment of various diseases associated with oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,6-Di(propan-2-yl)benzene-1,2-diamine for lab experiments is its high purity. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 3,6-Di(propan-2-yl)benzene-1,2-diamine is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3,6-Di(propan-2-yl)benzene-1,2-diamine. One area of interest is the development of new drugs based on the structure of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine and its potential applications in the treatment of various diseases. Finally, research is needed to improve the solubility of 3,6-Di(propan-2-yl)benzene-1,2-diamine in water, which would make it more versatile for use in lab experiments.

Synthesis Methods

3,6-Di(propan-2-yl)benzene-1,2-diamine can be synthesized by the reaction of 3,6-di(propan-2-yl)benzene-1,2-dinitrile with hydrazine hydrate in the presence of a palladium catalyst. The reaction yields 3,6-Di(propan-2-yl)benzene-1,2-diamine as a white crystalline solid with a melting point of 159-160°C. The purity of the compound can be confirmed by NMR, IR, and mass spectrometry.

properties

CAS RN

112121-83-2

Product Name

3,6-Di(propan-2-yl)benzene-1,2-diamine

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

3,6-di(propan-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8H,13-14H2,1-4H3

InChI Key

RPCRTKRBGNCRLX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C(C=C1)C(C)C)N)N

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)C(C)C)N)N

synonyms

1,2-Benzenediamine, 3,6-bis(1-methylethyl)-

Origin of Product

United States

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